2-Amino-6-methoxybenzonitrile
Overview
Description
Synthesis Analysis
2-Amino-6-methoxybenzonitrile and related compounds have been synthesized through various chemical reactions. For instance, a method involves the nitrosation and sequential iron(III)-catalyzed C-C bond cleavage of 2-arylindoles, resulting in a variety of 2-aminobenzonitriles in good to excellent yields. This process is noted for its use of an inexpensive iron(III) catalyst and the novel C-C bond cleavage of indoles, demonstrating a cost-effective and innovative approach to synthesizing these compounds (Chen et al., 2018).
Molecular Structure Analysis
The molecular structure of related aminobenzonitrile compounds has been extensively studied. For example, the structural analysis of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4, 5, 6, 7-tetrahydropyrano[2, 3-d]pyrazolo[3, 4-b]pyridine-3-carbonitrile was determined using single crystal X-ray diffraction data. Such studies reveal the intricate details of the molecular arrangement and help in understanding the chemical behavior of these compounds (Ganapathy et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving aminobenzonitriles exhibit diverse outcomes depending on the reaction conditions. A notable reaction is the aminocyanation, which involves the direct addition of aryl cyanamides to arynes, incorporating amino and cyano groups synchronously. This method affords synthetically useful 1,2-bifunctional aminobenzonitriles and demonstrates the chemoselectivity of such processes (Rao & Zeng, 2014).
Physical Properties Analysis
The physical properties of aminobenzonitriles and related compounds have been a subject of interest in various studies. For example, the vibrational investigations of 2-amino-4-methoxybenzothiazole, a compound related to 2-amino-6-methoxybenzonitrile, have been carried out using FTIR and FT-Raman techniques. Such studies help in understanding the physical characteristics of these compounds, including their stability and reactivity (Arjunan et al., 2013).
Chemical Properties Analysis
The chemical properties of aminobenzonitriles have been explored in various contexts, such as their role as corrosion inhibitors. For instance, 2-aminobenzene-1,3-dicarbonitriles derivatives have shown effective corrosion inhibition properties on mild steel in acidic environments. These studies provide insights into the practical applications of these compounds in protecting metals from corrosion (Verma et al., 2015).
Scientific Research Applications
Corrosion Inhibition
2-Amino-6-methoxybenzonitrile derivatives have been studied extensively for their corrosion inhibition properties. In one study, derivatives of 2-aminobenzene-1,3-dicarbonitriles, including a compound closely related to 2-Amino-6-methoxybenzonitrile, were synthesized and tested for their ability to inhibit corrosion of mild steel in acidic environments. These derivatives demonstrated significant inhibition efficiency, with one of the compounds achieving a 97.83% efficiency at a concentration of 100 mg/L. The study revealed that these inhibitors are of mixed type, suggesting they can provide protection by adsorbing onto the metal surface and forming a protective layer. The adsorption of these compounds follows the Langmuir adsorption isotherm, indicating a strong and uniform adsorption onto the metal surface. Quantum chemical calculations supported the experimental observations, providing insights into the molecular interactions responsible for the inhibition effects (Verma, Quraishi, & Singh, 2015).
Antimicrobial and Antioxidant Activities
Another interesting application of 2-Amino-6-methoxybenzonitrile derivatives is in the synthesis of biologically active compounds. A study focused on the synthesis, spectral characterization, and biological evaluation of a Cr(III) complex containing 2-aminobenzonitrile as a ligand. The results indicated that the synthesized complex exhibited moderate antibacterial activity against selected bacterial strains and significant antifungal and antioxidant activities compared to the free ligands. The DNA binding study suggested that the complex could strongly bind to DNA, highlighting its potential in biomedical applications (Govindharaju et al., 2019).
Photophysical Properties
The photophysical properties of 2-Amino-6-methoxybenzonitrile derivatives have also been explored for potential applications in fluorescence and materials science. One study synthesized a derivative through multicomponent reactions and investigated its solvatochromic properties, fluorescence quantum yield, and interaction with micelles and colloidal silver nanoparticles. This research highlights the potential of such derivatives as probes in fluorescence microscopy and as components in materials with specific optical properties (Khan, 2017).
Organic Synthesis
Furthermore, 2-Amino-6-methoxybenzonitrile serves as a precursor in the synthesis of various heterocyclic compounds. For instance, it has been utilized in the synthesis of substituted 2-amino-4-quinazolinones, a class of compounds known for their wide range of biological activities. This synthetic route involves the substitution of fluorine atoms in the benzene ring, followed by the formation of quinazolinone derivatives through condensation and ring closure reactions. Such methodologies demonstrate the utility of 2-Amino-6-methoxybenzonitrile in facilitating the synthesis of complex organic molecules (Fray et al., 2006).
properties
IUPAC Name |
2-amino-6-methoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-8-4-2-3-7(10)6(8)5-9/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVLXRZXEOPYDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80507800 | |
Record name | 2-Amino-6-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80507800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-methoxybenzonitrile | |
CAS RN |
1591-37-3 | |
Record name | 2-Amino-6-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80507800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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